molecular formula C10H8BrClO2 B8624645 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one

Cat. No. B8624645
M. Wt: 275.52 g/mol
InChI Key: SKTYBCKLHZWCHM-UHFFFAOYSA-N
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Patent
US07393852B2

Procedure details

To a stirred mixture of tert-butylamine (7.3 g, 99.78 mmol) and Et3N (10.1 g, 99.78 mmol) in anhydrous CH2Cl2 (50 mL) was added a solution of 7-bromomethyl-6-chloro-chroman-4-one (25 g, 90.71 mmol) in CH2Cl2 (150 mL) dropwise. Stirring was continued for 16 h. The mixture was concentrated, taken up in H2O, acidified with 10% HCl until pH 1, and extracted with Et2O (discarded). The acidic aqueous layer was neutralized with 5 N NaOH, and extracted with CH2Cl2 (3×). The combined extracts were dried over MgSO4, concentrated to give a yellow solid.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.Br[CH2:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:25])[CH2:20][CH2:21][O:22]2)=[CH:17][C:16]=1[Cl:26]>C(Cl)Cl>[C:1]([NH:5][CH2:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:25])[CH2:20][CH2:21][O:22]2)=[CH:17][C:16]=1[Cl:26])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
10.1 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrCC1=C(C=C2C(CCOC2=C1)=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (discarded)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)NCC1=C(C=C2C(CCOC2=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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